2,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-3-carboxamide
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Overview
Description
2,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-3-carboxamide is a complex organic compound that features both thiophene and furan rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and biological activities .
Mechanism of Action
Target of action
The compound contains a thiophene ring, which is a common structural motif in biologically active compounds . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of action
Many thiophene derivatives are known to interact with various biological targets, leading to their diverse biological effects .
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Thiophene derivatives are known to interact with a variety of biological targets, potentially affecting multiple pathways .
Result of action
Thiophene derivatives have been shown to have a variety of biological effects, depending on their specific structures and the biological targets they interact with .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-3-carboxamide typically involves the formation of the furan and thiophene rings followed by their functionalization and coupling. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the condensation of sulfur-containing compounds with carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production of such compounds may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound by reducing double bonds or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the thiophene or furan rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-3-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of biochemical pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene and furan derivatives, such as:
- 2,5-dimethylthiophene
- 2,5-dimethylfuran
- Thiophene-2-carboxamide
- Furan-2-carboxamide
Uniqueness
What sets 2,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-3-carboxamide apart is its combination of both thiophene and furan rings, which imparts unique electronic and biological properties. This dual-ring structure allows for versatile interactions with various biological targets and enhances its potential as a therapeutic agent and material science component .
Properties
IUPAC Name |
2,5-dimethyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-10-7-14(11(2)19-10)16(18)17-8-13-3-4-15(20-13)12-5-6-21-9-12/h3-7,9H,8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYDBEGNXMYKPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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